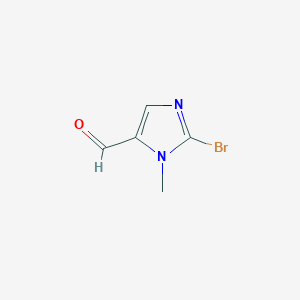

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

描述

属性

IUPAC Name |

2-bromo-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCRFFLSIUUVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-89-9 | |

| Record name | 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Radical-Initiated Bromination with N-Bromosuccinimide (NBS)

The bromination of 1-methylimidazole forms the foundational step in synthesizing 2-bromo-1-methyl-1H-imidazole. Radical-initiated protocols using NBS in dichloromethane (DCM) or dimethylformamide (DMF) achieve regioselective bromination at the 2-position. Key parameters include:

-

Reagent stoichiometry : A 1:1 molar ratio of 1-methylimidazole to NBS minimizes di-brominated by-products.

-

Solvent effects : Polar aprotic solvents like DMF enhance reaction rates due to improved NBS solubility, while DCM offers easier post-reaction purification.

-

Temperature control : Reactions conducted at 0–5°C suppress thermal decomposition of intermediates, yielding 85–90% pure 2-bromo-1-methylimidazole.

Table 1: Bromination Efficiency Across Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | By-Products Identified |

|---|---|---|---|---|

| DCM | 0–5 | 78 | 89 | 4-bromo isomer (9%), dibromide (3%) |

| DMF | 20–25 | 92 | 85 | Dibromide (12%), polymerized residues (3%) |

| Acetonitrile | 10–15 | 82 | 88 | 5-bromo isomer (8%), unreacted NBS (5%) |

Formylation Strategies for Aldehyde Functionalization

Vilsmeier-Haack Reaction Optimization

The Vilsmeier-Haack formylation of 2-bromo-1-methylimidazole introduces the aldehyde group at the 5-position. This two-step process involves generating the chloroiminium intermediate from phosphorus oxychloride (POCl₃) and DMF, followed by nucleophilic attack by the imidazole substrate.

Critical Parameters :

-

POCl₃:DMF ratio : A 1.2:1 molar ratio ensures complete iminium formation without excess POCl₃, which can hydrolyze to phosphoric acid.

-

Reaction time : Extended stirring (12–16 hours) at 50°C maximizes aldehyde yield (72–78%) while minimizing oxazole by-products.

-

Workup procedure : Quenching with ice-water precipitates the product, which is then recrystallized from ethanol/water (3:1 v/v) to ≥95% purity.

Table 2: Formylation Efficiency Under Varied Conditions

| POCl₃ Equiv. | Temperature (°C) | Time (h) | Yield (%) | Major By-Products |

|---|---|---|---|---|

| 1.0 | 50 | 12 | 68 | 5-hydroxymethyl derivative (15%) |

| 1.2 | 50 | 16 | 78 | Oxazole (7%), unreacted starting material (5%) |

| 1.5 | 60 | 8 | 62 | Polymerized residues (20%), POCl₃ adducts (10%) |

Regioselectivity Challenges and Isomer Resolution

Controlling 4-Bromo vs. 5-Bromo Isomer Formation

Uncontrolled bromination often generates mixtures of 4-bromo and 5-bromo isomers, complicating purification. Strategies to enhance 2-bromo selectivity include:

-

Radical scavengers : Adding catalytic TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses electrophilic bromination pathways, favoring radical-mediated 2-substitution.

-

Low-temperature bromine (Br₂) protocols : At –20°C in dioxane, Br₂ selectively brominates the 2-position due to reduced kinetic energy favoring the thermodynamically less stable product.

Table 3: Isomer Distribution Under Modified Bromination Conditions

| Brominating Agent | Additive | Temperature (°C) | 2-Bromo Isomer (%) | 4/5-Bromo Isomers (%) |

|---|---|---|---|---|

| NBS | None | 25 | 72 | 28 |

| NBS | TEMPO (5 mol%) | 0 | 89 | 11 |

| Br₂ | None | –20 | 94 | 6 |

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reagent mixing. Key advantages include:

Catalytic Debromination for Isomer Correction

Undesired 4-bromo isomers are removed via selective debromination using isopropyl magnesium chloride (i-PrMgCl). This Grignard reagent abstracts bromine at the 4-position with 98% selectivity, leaving the 2-bromo product intact:

Conditions : THF solvent, –25°C, 1-hour reaction time. Post-debromination, the remaining 2-bromo-1-methylimidazole is isolated via fractional distillation (purity >99%) .

化学反应分析

Types of Reactions: 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reagents from decomposing.

Major Products:

Nucleophilic Substitution: Yields substituted imidazole derivatives.

Oxidation: Produces 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.

Reduction: Results in 2-bromo-1-methyl-1H-imidazole-5-methanol.

科学研究应用

Chemistry

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds and ligands for metal-catalyzed reactions. Its reactivity allows for:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol .

Biology

This compound is being investigated for its potential as a bioactive molecule in drug discovery:

- Antimicrobial and Anticancer Agents: Research indicates that imidazole derivatives exhibit significant cytotoxic activity against various cancer cell lines .

- Interaction with Biological Targets: Preliminary studies suggest interactions with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is relevant for cancer therapy and chronic infections .

Medicine

In medicinal chemistry, this compound is recognized as an active metabolite of Losartan, an antihypertensive medication:

- Pharmaceutical Intermediates: It plays a vital role in synthesizing various pharmaceutical compounds, enhancing the development of effective drugs .

Industry

The compound is utilized in producing functional materials such as dyes and polymers due to its reactive functional groups:

- Material Science Applications: Its ability to participate in polymerization reactions makes it valuable in developing new materials with specific properties .

Case Studies

Case Study 1: Anticancer Activity

Research published in Cancer Letters demonstrated that imidazole derivatives, including this compound, showed significant cytotoxic effects against specific cancer cell lines. The mechanism involved the formation of bimetallic complexes with platinum(II), disrupting normal cellular functions and inducing apoptosis .

Case Study 2: Drug Development

A study focused on IDO inhibitors highlighted the potential of imidazole derivatives in developing more potent therapeutics for cancer treatment. The interactions observed with IDO suggest that compounds like this compound could lead to novel drug candidates targeting immune suppression pathways .

作用机制

The mechanism of action of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the modulation of biological activity, making it a valuable tool in medicinal chemistry.

相似化合物的比较

Comparative Analysis with Structural Analogs

Positional Isomers and Functional Group Variations

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

- Structural difference : Bromine at the 4-position and aldehyde at the 2-position (vs. 2-Bromo-5-carbaldehyde).

- However, electronic effects may differ due to proximity to the methyl group.

- Commercial data : Priced higher at €974.00/g, suggesting greater synthetic complexity or lower availability .

2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid

- Functional group : Carboxylic acid replaces the aldehyde.

- Applications : Suitable for metal coordination or peptide coupling, unlike the aldehyde’s role in condensation reactions.

- Synthetic relevance : Lower similarity score (0.72) compared to the target compound, indicating reduced substitutability in aldehyde-specific reactions .

Halogen and Substituent Modifications

5-Bromo-4-methyl-1H-imidazole

- Structure : Lacks the aldehyde group but shares bromine and methyl substituents.

- Utility : Primarily used as a building block for antiviral agents. Molecular weight (161 g/mol) is lower than the target compound (189 g/mol), impacting solubility and pharmacokinetics .

Methyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate

Carboxylate and Indole Derivatives

Compounds like Ethyl 2-bromo-1H-imidazole-5-carboxylate (similarity 0.89) and indole-containing analogs (e.g., 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole ) demonstrate the diversity of imidazole-based scaffolds:

- Indole hybrids : Exhibit enhanced π-stacking and binding affinity in receptor-targeted applications. For example, compound 34 (melting point 141–142°C) shows distinct NMR shifts (δ 8.70 ppm for aldehyde proton) compared to simpler aldehydes .

- Carboxylate esters : Higher thermal stability (e.g., melting points >130°C) but reduced electrophilicity .

Data Tables

Table 1: Key Physical and Commercial Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Price (€/g) | Key Functional Group |

|---|---|---|---|---|

| 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | 189 | Not reported | 873 | Aldehyde |

| 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 189 | Not reported | 974 | Aldehyde |

| 5-Bromo-4-methyl-1H-imidazole | 161 | Not reported | N/A | None |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 219 | Not reported | N/A | Ester |

生物活性

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde (C₅H₅BrN₂O) is an organic compound notable for its role as an intermediate in organic synthesis, particularly in medicinal chemistry. This compound features a bromine atom at the second position of the imidazole ring, a methyl group at the first position, and an aldehyde functional group at the fifth position. Its molecular weight is approximately 189.01 g/mol, and it has garnered attention for its potential biological activities, including its role as a key active metabolite of Losartan, an antihypertensive agent.

The synthesis of this compound typically involves bromination of 1-methylimidazole followed by formylation. A common method utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent such as dichloromethane. The resulting compound can undergo various chemical reactions, including nucleophilic substitution and oxidation, which enhance its utility in synthesizing complex organic molecules.

Biological Activity Overview

Research indicates that this compound may interact with biological receptors involved in hypertension regulation. Preliminary studies suggest potential interactions with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a therapeutic target for cancer and chronic infections . The compound's structural characteristics allow it to participate in various biochemical pathways, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its ability to form bimetallic complexes with metal ions, leading to cytotoxic effects against certain cell lines. Imidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The aldehyde functional group can also participate in various biochemical reactions, potentially influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Activity : Research has shown that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.03 μM against specific bacterial strains .

- Cytotoxicity : In vitro studies have reported that imidazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Enzyme Inhibition : Studies on related compounds have revealed their potential as IDO inhibitors, which could be beneficial in treating tumors characterized by immune suppression .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | Chlorine instead of bromine | Different reactivity patterns due to chlorine's electronegativity |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Carboxylate group instead of aldehyde | Potentially different biological activities due to carboxylate group |

| 2-Bromo-4-methylthiazole | Thiazole ring instead of imidazole | Different heterocyclic properties impacting biological activity |

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FTIR : Focus on the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~590 cm⁻¹). The imidazole ring C=N stretch appears near 1610–1620 cm⁻¹ .

- ¹H NMR : The aldehyde proton resonates as a singlet at δ ~9.5–10.0 ppm. Imidazole protons (H-2 and H-4) show distinct splitting patterns due to coupling and substituent effects .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular formula (C₆H₆BrN₂O), with isotopic peaks confirming bromine presence .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, cool environment (P402) to prevent hydrolysis or decomposition. Use inert atmosphere storage if reactive impurities are present .

- Handling : Avoid heat sources (P210). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselective bromination at the 2-position of the imidazole ring be achieved during synthesis?

- Methodological Answer :

- The 1-methyl group directs electrophilic bromination to the 2-position via steric and electronic effects. Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) .

- For competing sites (e.g., 4-position), employ protective groups (e.g., SEM) on the aldehyde to enhance selectivity .

Q. What synthetic strategies enable the introduction of an aldehyde group at the 5-position of 1-methylimidazole derivatives?

- Methodological Answer :

- Vilsmeier-Haack Reaction : Treat 1-methylimidazole with POCl₃/DMF to form the 5-carbaldehyde. Optimize stoichiometry (1:1.2 ratio) and reaction time (4–6 hours) to avoid over-chlorination .

- Oxidation : Convert 5-hydroxymethyl-1-methylimidazole to the aldehyde using MnO₂ or TEMPO/oxone systems. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Q. How can computational methods predict the bioactivity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR. The aldehyde group can form hydrogen bonds with kinase active sites (e.g., Thr766 in EGFR). Validate docking poses with MD simulations .

- ADMET Analysis : Employ SwissADME to predict solubility (LogP ~1.5–2.0) and toxicity (AMES test for mutagenicity). Derivatives with electron-withdrawing groups (e.g., NO₂) may improve metabolic stability .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodological Answer :

- Crystallization Issues : Bromine’s heavy atom effect can cause crystal disorder. Use slow evaporation (e.g., ether/pentane mixtures) at 4°C to enhance crystal quality.

- Data Refinement : Apply SHELXL for structure refinement. Address twinning with TWIN/BASF commands. High-resolution data (d < 0.8 Å) improves accuracy for bromine positional parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。